molecular formula C16H14N2O2S B7541830 2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile

2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile

Cat. No. B7541830
M. Wt: 298.4 g/mol
InChI Key: QXTNGWCWXZIGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QNZ or EVP4593 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

QNZ exerts its effects by inhibiting the activity of IKK, an enzyme that is involved in the activation of NF-κB. By inhibiting the activity of IKK, QNZ prevents the activation of NF-κB and subsequently reduces the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. QNZ has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. QNZ has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using QNZ in lab experiments is its high potency and selectivity towards IKK inhibition. QNZ has been shown to have minimal off-target effects and is highly effective in inhibiting the activity of IKK. However, the use of QNZ in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of QNZ in scientific research. One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. QNZ can serve as a lead compound for the development of more potent and selective IKK inhibitors. Another potential application is in the study of the role of NF-κB in various physiological and pathological processes. QNZ can be used as a tool to study the downstream effects of NF-κB inhibition in various cell types and disease models.
In conclusion, QNZ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QNZ has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages, and limitations for lab experiments. There are several future directions for the use of QNZ in scientific research, particularly in the development of novel anti-inflammatory and anti-cancer drugs and the study of the role of NF-κB in various physiological and pathological processes.

Synthesis Methods

The synthesis of QNZ involves the reaction of 2-aminobenzonitrile and 3,4-dihydroquinoline-2-sulfonic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to yield the desired product in high yield and purity.

Scientific Research Applications

QNZ has been used in various scientific research studies due to its potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory disorders. QNZ has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer development.

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c17-12-14-7-2-4-10-16(14)21(19,20)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTNGWCWXZIGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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